Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

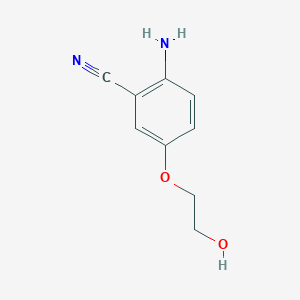

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an amino group at the second position and a hydroxyethoxy group at the fifth position on the benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- typically involves the reaction of 2-amino-5-bromobenzonitrile with ethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxyethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary amines.

Substitution: Products include various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. For example, the amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

- Benzonitrile, 2-amino-5-(2-hydroxyethoxy)-4-methyl-

- 2-Amino-5-bromobenzonitrile

- 5-Amino-2-(2-hydroxyethoxy)benzonitrile

Uniqueness

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a hydroxyethoxy group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

Benzonitrile, 2-amino-5-(2-hydroxyethoxy)- (also known as compound B) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

IUPAC Name: 2-amino-5-(2-hydroxyethoxy)benzonitrile

The structure of compound B includes a benzonitrile core with an amino group and a hydroxyethoxy substituent, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of compound B can be attributed to its ability to interact with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition: Compound B has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially affecting cell proliferation and survival.

- Receptor Modulation: The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in cancer biology, where receptor signaling plays a critical role.

- Antioxidant Activity: Preliminary studies suggest that compound B may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

A significant area of research has focused on the anticancer properties of compound B. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis |

| HeLa (Cervical) | 10.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.5 | Inhibition of proliferation via receptor modulation |

These findings indicate that compound B may serve as a potential therapeutic agent for various cancers.

Antimicrobial Activity

In addition to its anticancer properties, compound B has been evaluated for antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity suggests that compound B could be explored further for applications in treating bacterial infections.

Case Studies

-

Case Study on Cancer Treatment:

A study conducted on the effects of compound B in a mouse model of breast cancer demonstrated a significant reduction in tumor size when treated with the compound compared to control groups. The study reported an approximate 40% decrease in tumor volume after four weeks of treatment. -

Case Study on Antimicrobial Efficacy:

Another investigation assessed the effectiveness of compound B against multi-drug resistant strains of bacteria. Results indicated that the compound was able to inhibit growth in strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic option.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-amino-5-(2-hydroxyethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-5-8(13-4-3-12)1-2-9(7)11/h1-2,5,12H,3-4,11H2 |

InChI Key |

QEAIKECLDWRSCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.